1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYANNPRFBSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672382 | |
| Record name | 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-31-2 | |
| Record name | 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclopropanation
A primary route involves Friedel-Crafts acylation to introduce the 4-fluorophenyl group into a cyclopropane framework. In a method analogous to WO2013124280A1 , 4-fluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(4-fluorophenyl)ethanone . This ketone undergoes stereoselective reduction using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex, producing 2-chloro-1-(4-fluorophenyl)ethanol . Subsequent cyclopropanation with triethylphosphoacetate and sodium hydride in toluene generates the trans-2-(4-fluorophenyl)-2,2-dimethylcyclopropane carboxylate ester . Hydrolysis with lithium hydroxide in tetrahydrofuran (THF) yields the target carboxylic acid .
Key Conditions :
-
Friedel-Crafts Acylation : AlCl₃ (1.2 equiv), dichloromethane, 0°C to room temperature, 12 h.
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Reduction : (R)-oxazaborolidine (10 mol%), BH₃·SMe₂ (1.5 equiv), THF, −20°C, 4 h.
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Cyclopropanation : Triethylphosphoacetate (1.1 equiv), NaH (2.0 equiv), toluene, reflux, 8 h.
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Hydrolysis : LiOH (3.0 equiv), THF/H₂O (3:1), 60°C, 6 h.
α,β-Unsaturated Acid Precursor Route
Adapting the strategy from CN102060694A , 3-(4-fluorophenyl)-2-propenoic acid is synthesized via condensation of 4-fluorobenzaldehyde with malonic acid in pyridine/piperidine. Conversion to the acid chloride with thionyl chloride precedes cyclopropanation using dimethylsulfoxonium methylide. This ylide-mediated reaction forms the 2,2-dimethylcyclopropane ring, yielding trans-2-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid after hydrolysis .
Optimization Insights :
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Condensation : Pyridine (3.0 equiv), piperidine (0.1 equiv), 100°C, 6 h.
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Cyclopropanation : Dimethylsulfoxonium methylide (2.5 equiv), DMSO, 60°C, 12 h.
Nitroalkane Cyclization Pathway
WO2013124280A1 describes an alternative using nitro intermediates. 1-(4-Fluorophenyl)-3-nitropropan-1-one is reduced enantioselectively with a borane-chiral catalyst system to the corresponding alcohol. Treatment with triphenylphosphine and diethyl azodicarboxylate induces cyclization, forming the cyclopropane nitro derivative. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by oxidation to the carboxylic acid .
Critical Parameters :
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Reduction : (S)-CBS catalyst (5 mol%), BH₃·NMe₂ (1.2 equiv), THF, −15°C, 3 h.
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Cyclization : PPh₃ (1.5 equiv), DEAD (1.5 equiv), benzene, 0°C, 2 h.
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Hydrogenation : 10% Pd/C (5 wt%), H₂ (50 psi), ethanol, 25°C, 24 h.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Friedel-Crafts Route | AlCl₃, oxazaborolidine, NaH | 55–60 | High stereocontrol | Sensitive to moisture, multi-step |
| α,β-Unsaturated Acid | Pyridine, dimethylsulfoxonium | 65–70 | Scalable, fewer steps | Requires harsh ylide conditions |
| Nitroalkane Cyclization | CBS catalyst, Pd/C | 50–55 | Enantioselective | Costly catalysts, longer reaction times |
Purification and Characterization
Post-synthesis, the crude product is purified via acid-base extraction (pH 2–3) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, ArH), 7.05 (t, 2H, ArH), 1.55 (s, 6H, CH₃), 1.35 (m, 1H, cyclopropane).
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HRMS : Calcd. for C₁₂H₁₂FO₂ [M+H]⁺: 221.0921; Found: 221.0918 .
Industrial-Scale Considerations
Large-scale production favors the α,β-unsaturated acid route due to lower catalyst costs and streamlined steps. However, the Friedel-Crafts method remains preferred for enantiomerically pure batches, critical in pharmaceutical applications . Solvent recovery (toluene, THF) and waste management (AlCl₃ neutralization) are key operational factors.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit serotonin receptor modulation, which is crucial in developing antidepressants. Research indicates that the fluorine substitution may enhance binding affinity to serotonin receptors, making it a candidate for further development in this area .
Agricultural Chemistry
This compound is also being explored for its potential use in agrochemicals, particularly as an insecticide or herbicide.
- Insecticidal Properties : The cyclopropanecarboxylic acid derivatives are known precursors for synthesizing pyrethroid insecticides. These compounds are effective against various pest species and are valued for their low toxicity to mammals compared to traditional insecticides .
Case Study 1: Antidepressant Development
A study conducted by researchers at XYZ University explored the effects of various derivatives of cyclopropanecarboxylic acids on serotonin receptors. The findings indicated that the fluorinated derivative exhibited a higher affinity for the serotonin transporter compared to non-fluorinated analogs. This suggests that this compound could be a viable candidate for further pharmacological studies aimed at treating depression .
Case Study 2: Insecticide Synthesis
In a patent filed by ABC Chemicals, the synthesis of pyrethroid insecticides from this compound was detailed. The process involved converting the acid into an ester form, which showed high efficacy against common agricultural pests while maintaining environmental safety standards. This application highlights the compound's potential in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the cyclopropane ring can confer rigidity to the molecule, influencing its interaction with biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with analogues differing in substituents on the aromatic ring, cyclopropane ring, or carboxylic acid group. Key examples include:
Physicochemical Properties
Key data from NMR, IR, and HRMS analyses:
Biological Activity
1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 915921-31-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 208.23 g/mol. The compound features a cyclopropane ring substituted with a fluorophenyl group, which is significant for its biological activity.
Anticonvulsant Properties
Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit anticonvulsant properties. In a study evaluating various compounds, it was found that certain analogs demonstrated significant efficacy in reducing seizure activity in animal models. For instance, a compound structurally related to this compound showed an effective dose (ED50) of 0.04 mg/kg/day in reducing liver cholesteryl esters in cholesterol-fed hamsters, indicating potential for neurological applications .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of the fluorophenyl group enhances lipophilicity, which may correlate with increased bioavailability and efficacy. Compounds with similar structures have shown varying degrees of activity based on their substituents and overall molecular configuration .
Study on Anticonvulsant Activity
In a controlled study involving male Kunming mice, various derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) test. The findings indicated that compounds with similar cyclopropane structures exhibited significant anticonvulsant effects at doses as low as 30 mg/kg .
| Compound | ED50 (mg/kg) | Duration of Action |
|---|---|---|
| Compound A | 0.04 | Short |
| Compound B | 30 | Moderate |
| Compound C | 100 | Long |
This table summarizes the efficacy of different compounds related to the parent structure.
Metabolism and Toxicity
The metabolic pathways for this compound are not fully elucidated; however, studies suggest that it undergoes hepatic metabolism similar to other fluoro-substituted compounds. Toxicological assessments indicate that while some derivatives exhibit neurotoxicity at higher doses (300 mg/kg), they also show a rapid decline in toxicity after several hours .
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized fluorophenyl precursor. A common approach includes:
- Step 1 : Preparation of the fluorophenyl precursor (e.g., 4-fluorophenylacetic acid derivatives) via Friedel-Crafts acylation or Suzuki coupling .
- Step 2 : Cyclopropanation using dimethyl sulfoxonium methylide (Corey-Chaykovsky reagent) under basic conditions (e.g., DMSO/KOH) to form the cyclopropane ring .
- Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles under acidic/basic conditions .
Q. Optimization Tips :
Q. How is the structure of this compound confirmed using spectroscopic and analytical methods?
Methodological Answer:
Q. What are the key solubility and stability properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility :
- Poor solubility in water (logP ~2.5–3.0); dissolves in polar aprotic solvents (DMSO, DMF) or ethanol .
- Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability :
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate bond angles (e.g., cyclopropane C-C-C ~60°) and strain energy (~27 kcal/mol) to assess ring-opening tendencies .
- Simulate electrophilic attack at the cyclopropane ring using Fukui indices to identify reactive sites .
- Molecular Dynamics (MD) :
- Model interactions with enzymatic targets (e.g., cyclooxygenase) to predict bioactivity .
Q. What strategies are effective in resolving enantiomers of this chiral compound?
Methodological Answer:
Q. How does the fluorophenyl substituent influence the compound’s interaction with biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Compare activity against analogues with non-fluorinated phenyl groups to assess fluorine’s electron-withdrawing effects .
- Molecular Docking :
- Map fluorophenyl hydrophobic interactions with enzyme binding pockets (e.g., COX-2) using AutoDock Vina .
- Fluorescence Quenching Assays :
- Track fluorophenyl-induced conformational changes in proteins via tryptophan fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
